2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide
Overview
Description
2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of nitroaromatic compounds and is characterized by the presence of a trifluoromethyl group, a nitro group, and a furan ring
Preparation Methods
The synthesis of 2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide involves several steps, including the introduction of the nitro and trifluoromethyl groups, as well as the formation of the furan ring. One common synthetic route involves the nitration of a suitable aromatic precursor, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The furan ring can be formed via cyclization reactions under specific conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the nitro group can participate in redox reactions. The compound’s effects are mediated through the modulation of specific signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide can be compared with other similar compounds, such as:
Flutamide: A non-steroidal anti-androgen with a similar nitroaromatic structure.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Trifluoromethylbenzenes: Compounds containing trifluoromethyl groups attached to benzene rings. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-7-9(4-5-22-7)12(19)17-11-3-2-8(18(20)21)6-10(11)13(14,15)16/h2-6H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBWQUDDFIFSKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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